molecular formula C20H22FNO B5779267 [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone

[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone

Cat. No. B5779267
M. Wt: 311.4 g/mol
InChI Key: DVKXMMKOXQQVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone, also known as WF-47, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of phenylpiperidine derivatives and is structurally similar to other compounds that have been used as analgesics and anesthetics.

Mechanism of Action

[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is believed to exert its analgesic effects by acting as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the transmission of pain signals in the central nervous system. By blocking the NMDA receptor, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone reduces the transmission of pain signals and provides relief from pain.
Biochemical and physiological effects:
In addition to its analgesic effects, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone for laboratory experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in pain and other physiological processes. However, one limitation of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is its relatively short half-life, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. Another area of interest is the use of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone and other NMDA receptor antagonists as treatments for addiction and other psychiatric disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone and its potential therapeutic applications in a variety of disease states.

Synthesis Methods

The synthesis of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone involves a multi-step process that starts with the reaction of 4-methylpiperidine with 2-bromoacetophenone to yield 4-methyl-1-(2-phenylacetoyl)piperidine. This intermediate is then reacted with 2-fluoro-4-methylphenylboronic acid to yield [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone.

Scientific Research Applications

[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been studied for its potential use as an anesthetic and as a treatment for addiction to opioids and other drugs of abuse.

properties

IUPAC Name

[5-fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO/c1-14-8-10-22(11-9-14)19-12-15(2)17(13-18(19)21)20(23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKXMMKOXQQVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.